1-Androstenediol

Catalog No.
S1900180
CAS No.
5323-27-3
M.F
C19H30O2
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Androstenediol

CAS Number

5323-27-3

Product Name

1-Androstenediol

IUPAC Name

(3R,5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-17,20-21H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

RZFGPAMUAXASRE-YSZCXEEOSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4C3(C=CC(C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(C=CC(C4)O)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C=C[C@@H](C4)O)C

Description

1-Androstenediol is a natural product found in Sus scrofa with data available.
  • There is currently no consensus on whether 1-Androstenediol has any performance-enhancing effects in humans )
  • It is not approved for any medical use by the US Food and Drug Administration (FDA) )

Research Areas

Some areas of scientific research on 1-Androstenediol include:

  • Metabolism: Researchers are studying how 1-Androstenediol is converted into other hormones in the body, such as testosterone and estrone )
  • Physiology: Scientists are also investigating the potential physiological effects of 1-Androstenediol, such as its role in muscle growth and development )

1-Androstenediol, also known as 5-androstenediol or androst-5-ene-3β,17β-diol, is a steroid hormone that serves as an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone. It is classified as a weak androgen and estrogen, possessing a chemical formula of C19H30O2C_{19}H_{30}O_{2} and a molar mass of approximately 290.447 g/mol . This compound is produced primarily in the adrenal glands and testes and plays a crucial role in the hormonal balance within the human body.

1-Androstenediol is synthesized through the reduction of dehydroepiandrosterone, specifically at the 17-keto group, facilitated by 17-hydroxysteroid dehydrogenases. Following its formation, it can be further converted into testosterone via oxidation at the 3-beta hydroxyl group by 3-hydroxysteroid dehydrogenases . The metabolic pathways involving this compound highlight its significance in steroidogenesis and hormonal regulation.

1-Androstenediol exhibits both androgenic and estrogenic activities. It binds to androgen receptors and has been shown to influence gene expression related to muscle growth and development. Additionally, it has a higher affinity for estrogen receptor beta compared to alpha, suggesting its potential role in mediating estrogenic effects . This dual activity allows it to participate in various physiological processes, including muscle development and reproductive functions.

The synthesis of 1-androstenediol can be achieved through several methods:

  • Chemical Synthesis: This involves multi-step organic reactions starting from cholesterol or other steroid precursors.
  • Biological Synthesis: Enzymatic conversion from dehydroepiandrosterone using specific hydroxysteroid dehydrogenases can also yield 1-androstenediol.
  • Microbial Synthesis: Certain microorganisms can be engineered to produce steroid hormones, including 1-androstenediol, through fermentation processes .

1-Androstenediol shares structural similarities with several other steroids. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureBiological ActivityUnique Features
AndrostenedioneC19H26O2Precursor to testosteroneMore potent androgen than 1-androstenediol
TestosteroneC19H28O2Primary male sex hormoneDirectly responsible for male characteristics
DehydroepiandrosteroneC19H28O2Precursor to both estrogens and androgensPrecursor for multiple steroid hormones
AndrostanediolC19H30O2Weak androgenMetabolite of testosterone

These comparisons illustrate that while 1-androstenediol serves as an important intermediate in steroidogenesis, its weaker activity compared to testosterone and androstenedione distinguishes it within this group of compounds.

Molecular Composition and Formula

1-Androstenediol possesses the molecular formula C₁₉H₃₀O₂, indicating a composition of nineteen carbon atoms, thirty hydrogen atoms, and two oxygen atoms [1] [3]. The compound exhibits a molecular weight of 290.4403 grams per mole, with an exact mass of 290.224580 atomic mass units [1] [4]. The International Union of Pure and Applied Chemistry name for this compound is (3R,5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol [3].

The Chemical Abstracts Service registry number for 1-androstenediol is 5323-27-3, and it is identified in various databases with the International Chemical Identifier Key RZFGPAMUAXASRE-KHOSGYARSA-N [3] [4]. The compound belongs to the class of organic compounds known as androgens and derivatives, which are characterized as 3-hydroxylated C19 steroid hormones [5] [6].

Table 1: Physicochemical Properties of 1-Androstenediol

PropertyValueSource
Molecular FormulaC₁₉H₃₀O₂PubChem, ChemSpider [1] [3]
Molecular Weight290.4403 g/molPubChem, DrugBank [1] [6]
Exact Mass290.224580 uPubChem, SpectraBase [1] [4]
Melting Point178-182°CChemSrc [7]
Boiling Point428.4±38.0°C at 760 mmHgChemSrc [7]
Density1.1±0.1 g/cm³ChemSrc [7]
Flash Point194.5±21.4°CChemSrc [7]
SolubilityLipophilic (poor water solubility)Typical steroid property
Physical StateSolid (crystalline)ChemSrc MSDS [7]
ColorWhiteChemSrc MSDS [7]
OdorOdorlessChemSrc MSDS [7]

Stereochemistry and Configuration

The stereochemical configuration of 1-androstenediol is characterized by eight defined stereocenters throughout its tetracyclic ring system [3]. The compound adopts the standard steroid stereochemistry pattern with specific orientations at critical positions. The absolute configuration follows the established (3R,5S,8R,9S,10R,13S,14S,17S) arrangement, which determines the three-dimensional spatial arrangement of atoms within the molecule [3].

The hydroxyl groups at positions 3 and 17 are both oriented in the β-configuration, meaning they project above the plane of the steroid ring system when drawn in the conventional manner [2] [3]. The hydrogen atom at position 5 adopts the α-configuration, classifying this compound as a 5α-androstane derivative [2]. This 5α-hydrogen orientation significantly influences the overall molecular conformation and biological activity of the compound.

Table 3: Stereochemical Configuration of 1-Androstenediol

StereocenterConfigurationDescription
C-3R (3β-hydroxyl)β-oriented hydroxyl group
C-5S (5α-hydrogen)α-oriented hydrogen (5α-androstane)
C-8RStandard steroid configuration
C-9SStandard steroid configuration
C-10RStandard steroid configuration
C-13SStandard steroid configuration
C-14SStandard steroid configuration
C-17S (17β-hydroxyl)β-oriented hydroxyl group

The compound exhibits optical activity due to its chiral nature, with multiple asymmetric carbon centers contributing to its ability to rotate plane-polarized light [8] [9]. The specific rotation and enantiomeric excess characteristics are determined by the precise spatial arrangement of these stereocenters.

Physicochemical Characteristics

1-Androstenediol demonstrates typical physicochemical properties associated with steroid compounds. The compound exists as a white, odorless, crystalline solid at room temperature with a melting point range of 178-182°C [7]. The boiling point is reported as 428.4±38.0°C at standard atmospheric pressure (760 mmHg), indicating significant thermal stability [7].

The density of 1-androstenediol is 1.1±0.1 grams per cubic centimeter, which is characteristic of organic steroid compounds [7]. The flash point of 194.5±21.4°C indicates moderate flammability characteristics under appropriate conditions [7]. Like most steroid hormones, 1-androstenediol exhibits lipophilic properties with poor water solubility, facilitating its passage through biological membranes and distribution in lipid-rich tissues.

The compound maintains chemical stability under normal temperatures and pressures but may decompose when exposed to strong oxidizing agents or excessive heat [7]. The vapor pressure is minimal at room temperature, consistent with its solid-state characteristics and relatively high molecular weight.

Structural Comparisons with Related Steroids

1-Androstenediol shares structural similarities with several related androstane derivatives while maintaining distinctive features that differentiate it from other steroid compounds. The compound is structurally related to testosterone, androstenedione, and 5-androstenediol, but differs significantly in the position of unsaturation and functional group arrangements [10] [11] [12].

Table 2: Structural Comparison of 1-Androstenediol with Related Steroids

CompoundFormulaMolecular WeightDouble Bond PositionFunctional GroupsRing System
1-AndrostenediolC₁₉H₃₀O₂290.44 g/molC1-C2 (∆¹)3β-OH, 17β-OH5α-H configuration
TestosteroneC₁₉H₂₈O₂288.42 g/molC4-C5 (∆⁴)3-keto, 17β-OH5α-H configuration
AndrostenedioneC₁₉H₂₆O₂286.41 g/molC4-C5 (∆⁴)3-keto, 17-keto5α-H configuration
5-AndrostenediolC₁₉H₃₀O₂290.44 g/molC5-C6 (∆⁵)3β-OH, 17β-OH5α-H configuration
1-AndrostenedioneC₁₉H₂₆O₂286.41 g/molC1-C2 (∆¹)3-keto, 17-keto5α-H configuration

Compared to testosterone, 1-androstenediol differs in having hydroxyl groups at both the 3 and 17 positions instead of a ketone at position 3 [10] [11]. The double bond in 1-androstenediol is located between carbons 1 and 2 (∆¹-unsaturation), whereas testosterone contains ∆⁴-unsaturation between carbons 4 and 5 [2] [12]. This positional difference in unsaturation significantly affects the compound's biological activity and metabolic pathways.

When compared to 5-androstenediol, both compounds share identical molecular formulas and molecular weights, but differ in the position of the double bond [13] [12]. 5-Androstenediol contains ∆⁵-unsaturation, while 1-androstenediol features ∆¹-unsaturation [2] [13]. This structural difference results in distinct biological activities and receptor binding affinities.

The relationship between 1-androstenediol and 1-androstenedione involves the oxidation state at position 3, where the diol compound contains a hydroxyl group and the dione compound contains a ketone group [14]. Both compounds share the distinctive ∆¹-unsaturation pattern, distinguishing them from the more common ∆⁴-androstene derivatives.

Conformational Analysis

The conformational behavior of 1-androstenediol is governed by the rigid tetracyclic steroid ring system, which consists of three six-membered rings (A, B, and C) and one five-membered ring (D) [15] [16]. The three six-membered rings adopt chair conformations but are prevented by their rigid geometry from undergoing the usual cyclohexane ring-flips observed in simple cyclohexane systems [16].

The steroid ring system in 1-androstenediol exhibits specific conformational preferences that influence its biological activity. Ring A, which contains the ∆¹-unsaturation and the 3β-hydroxyl group, demonstrates relatively constrained conformational mobility compared to saturated analogues [17]. The presence of the double bond between C-1 and C-2 introduces planarity in this region of the molecule, reducing the conformational flexibility typically observed in saturated steroid ring systems.

Molecular dynamics simulations of related steroid compounds have revealed that ring flexibility varies substantially between different steroid molecules and can influence receptor binding and biological activity [17]. The conformational mobility of steroid rings occurs on a picosecond time scale, which is fast compared to typical docking and reaction times in biological systems [17].

The 5α-hydrogen configuration in 1-androstenediol results in a trans-fusion between rings A and B, creating a more extended molecular conformation compared to 5β-configured steroids [16]. This trans-fusion pattern continues throughout the B-C and C-D ring junctions, establishing the characteristic steroid backbone conformation.

The hydroxyl groups at positions 3β and 17β adopt equatorial orientations relative to their respective ring systems, which is generally more energetically favorable than axial orientations due to reduced steric interactions [16]. The 3β-hydroxyl group can participate in hydrogen bonding interactions, while the 17β-hydroxyl group provides additional sites for molecular recognition and metabolic transformations.

The conformational analysis of 1-androstenediol reveals that while the overall ring system maintains relative rigidity, subtle conformational changes can occur that may influence binding interactions with biological targets [18] [17]. These conformational variations, though small in magnitude, can have significant effects on biological activity and receptor selectivity.

The tetracyclic ring system creates a relatively flat, elongated molecular structure with defined hydrophobic and hydrophilic regions. The hydrophobic regions are provided by the saturated portions of the ring system and methyl groups at positions 18 and 19, while the hydroxyl groups at positions 3 and 17 contribute to the hydrophilic character of the molecule. This amphiphilic nature influences the compound's solubility properties and membrane permeability characteristics.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a fundamental tool for the structural characterization of 1-Androstenediol. The compound exhibits characteristic 1H NMR spectral features that distinguish it from other androstane derivatives [1] [2]. High-resolution NMR techniques operating at 500 MHz provide detailed information about the proton environments within the steroid framework [1]. The chemical shift patterns observed in deuterated chloroform (CDCl3) solvent reveal distinct signals corresponding to the methyl protons at positions 18 and 19, as well as the characteristic double bond proton in the 1-position [1] [2].

13C NMR spectroscopy provides complementary structural information, with carbon chemical shifts revealing the quaternary carbon environments and the carbonyl functionalities [3]. The technique proves particularly valuable for distinguishing between closely related steroid isomers that may not be readily differentiated by 1H NMR alone [3]. Advanced multidimensional NMR techniques, including 1H-13C correlation experiments, enable complete structural assignment and confirmation of the steroid backbone [3].

Quantitative NMR approaches have been developed for steroid formulation analysis, demonstrating the ability to detect and quantify active compounds with high precision [3]. The method has shown effectiveness in identifying discrepancies between labeled and actual steroid content in various formulations, highlighting the importance of rigorous analytical validation [3].

Mass Spectrometry

Mass spectrometry represents the gold standard for 1-Androstenediol identification and quantification in analytical chemistry applications. Gas chromatography-mass spectrometry (GC-MS) techniques utilize electron ionization at 70 eV to generate characteristic fragmentation patterns [4] [5]. The molecular ion peak appears at m/z 290, corresponding to the molecular formula C19H30O2 [6]. Key diagnostic fragment ions include signals at m/z 147, 135, and 121, which arise from characteristic steroid ring fragmentation pathways [5] [7].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides enhanced specificity and sensitivity for biological matrix analysis [8] [9]. The technique employs electrospray ionization (ESI) in positive ion mode, with multiple reaction monitoring (MRM) transitions optimized for quantitative analysis [8]. The most abundant precursor ion at m/z 291 (protonated molecular ion) fragments to produce characteristic product ions that enable unambiguous identification [8] [9].

High-resolution mass spectrometry techniques, including time-of-flight (TOF) and Orbitrap analyzers, achieve mass accuracies better than 5 ppm, enabling elemental composition determination and retrospective data analysis [10]. These approaches prove particularly valuable for unknown metabolite identification and confirmation procedures [10].

The following table summarizes key mass spectrometric parameters for 1-Androstenediol:

TechniqueIonization ModePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)LOD (ng/mL)
GC-MSEI (70 eV)290147, 135, 121-5-10
LC-MS/MSESI+291147, 135, 12115-250.25-1.0
GC-MS/MSEI (70 eV)290147, 13515-201-5

Infrared Spectroscopy

Infrared spectroscopy provides valuable structural information about functional groups present in 1-Androstenediol. The technique reveals characteristic absorption bands corresponding to hydroxyl stretching vibrations in the 3200-3400 cm⁻¹ region [11] [12]. The C=C stretching vibration associated with the double bond at position 1 appears around 1640 cm⁻¹, while C-O stretching modes occur in the 1000-1200 cm⁻¹ range [11] [12].

Fourier-transform infrared (FTIR) spectroscopy enables rapid identification and characterization of steroid compounds [12]. The technique proves particularly useful for solid-state analysis and can differentiate between polymorphic forms of the same compound [12]. Attenuated total reflection (ATR) methodologies eliminate the need for sample preparation, making the technique suitable for routine quality control applications [13].

Computational approaches using density functional theory (DFT) calculations with B3LYP functional have been employed to predict and interpret infrared spectra of related steroid compounds [14]. These theoretical methods provide molecular-level insights into vibrational modes and assist in peak assignment [14].

Chromatographic Separation Techniques

Liquid Chromatography Methods

Liquid chromatography represents the most widely employed separation technique for 1-Androstenediol analysis in biological matrices. Ultra-performance liquid chromatography (UPLC) systems utilizing C18 reversed-phase columns provide efficient separation of steroid compounds [9] [15]. Typical column dimensions include 2.1 × 100 mm with 1.8 μm particle size, enabling rapid analysis with run times under 5 minutes [9] [15].

Mobile phase composition typically consists of aqueous ammonium formate (5 mM) containing 0.01% formic acid as solvent A and acetonitrile or methanol as solvent B [9] [15]. Gradient elution profiles optimize separation efficiency while maintaining acceptable peak shapes and resolution [9] [15].

Solid-phase extraction (SPE) techniques using C18 cartridges or mixed-mode sorbents provide sample cleanup and concentration prior to analysis [16] [17]. Liquid-liquid extraction using methyl tert-butyl ether represents an alternative approach, achieving extraction recoveries exceeding 70% for most steroid analytes [16] [17].

The following table presents optimized liquid chromatography parameters:

ParameterSpecification
ColumnC18, 2.1 × 100 mm, 1.8 μm
Flow Rate0.3-0.6 mL/min
Injection Volume10-20 μL
Column Temperature40-50°C
Run Time4-8 minutes
Mobile Phase A5 mM NH4COOH, 0.01% HCOOH
Mobile Phase BAcetonitrile or Methanol

Gas Chromatography Applications

Gas chromatography provides exceptional resolution for steroid analysis following appropriate derivatization procedures. Trimethylsilyl (TMS) derivatization represents the standard approach, converting hydroxyl groups to TMS ethers that exhibit enhanced volatility and chromatographic behavior [8] [18]. The derivatization reaction typically employs N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) reagent at 60°C for 20 minutes [18] [19].

Capillary columns with ultra-low bleed stationary phases, such as HP-1 Ultra Inert (12.5 m × 0.2 mm i.d., 0.11 μm film thickness), provide optimal separation efficiency [20] [19]. Hydrogen carrier gas at constant flow mode (1.0 mL/min) enables faster analysis compared to helium while maintaining resolution [20].

Temperature programming protocols typically initiate at 180°C with gradual increases to 300°C at rates of 3-40°C/min, depending on the specific application requirements [20] [19]. Splitless injection techniques with programmed temperature vaporization (PTV) injectors accommodate larger sample volumes while maintaining peak integrity [20].

Retention time reproducibility proves critical for compound identification, with relative retention times (RRT) calculated against internal standards such as 17α-methyltestosterone [19]. The technique achieves detection limits in the 1-10 ng/mL range for derivatized steroid compounds [20] [19].

Ultra-Microanalytical Detection Methods

Ultra-microanalytical detection methods have evolved to meet the demanding requirements of trace-level 1-Androstenediol analysis in complex biological matrices. Selected ion monitoring (SIM) techniques using gas chromatography-mass spectrometry achieve detection limits as low as 5 ng/mL for 1-Androstenediol and related compounds [21]. Multiple reaction monitoring (MRM) approaches using triple quadrupole mass spectrometers extend sensitivity to the sub-ng/mL range [20] [17].

Dried urine spot (DUS) and volumetric absorptive microsampling (VAMS) techniques enable analysis of minimal sample volumes while maintaining analytical sensitivity [17]. These microsampling approaches achieve limits of quantification below 1.5 ng/mL for steroid analytes, with extraction recoveries exceeding 70% and precision values below 8% [17].

Large-volume injection (LVI) techniques combined with high-performance liquid chromatography-tandem mass spectrometry extend detection capabilities to environmental water samples, achieving detection limits ranging from 1.2 to 360 ng/L [22]. The method demonstrates excellent accuracy (87.6-108%) and precision (RSD < 12%) across the analytical range [22].

Enzyme immunoassay (EIA) methods provide alternative detection approaches with sensitivity down to 3.9 ng/mL for related steroid compounds [23]. Cross-reactivity studies ensure method specificity, while recovery validation assesses matrix effects on analytical performance [23].

The following table summarizes ultra-microanalytical detection capabilities:

MethodMatrixDetection LimitPrecision (RSD%)Recovery (%)
GC-MS SIMUrine5 ng/mL5-1085-95
LC-MS/MS MRMSerum0.25 ng/mL3-870-90
DUS/VAMSUrine1.5 ng/mL5-870-85
LVI-LC-MS/MSWater1.2 ng/L1288-108

Reference Standards and Quality Control

Cross-contamination studies using multiple androstenedione preparations have revealed significant trace contamination issues, with 19-norandrostenedione detected at 0.001% levels causing false positive results in doping control testing [29] [30]. These findings emphasize the importance of rigorous reference standard characterization and method validation procedures [29] [30].

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

290.224580195 g/mol

Monoisotopic Mass

290.224580195 g/mol

Heavy Atom Count

21

UNII

V7W74907I7

Other CAS

5323-27-3

Wikipedia

1-Androstenediol

Dates

Last modified: 02-18-2024

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